molecular formula C22H24N2O3S B2963851 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine CAS No. 325812-38-2

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine

Cat. No.: B2963851
CAS No.: 325812-38-2
M. Wt: 396.51
InChI Key: YRQQPHFTBKMAFH-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a chemical compound supplied for life science research and chemistry applications. With the CAS Registry Number 325812-38-2 , this compound has a defined molecular formula of C22H24N2O3S and a molecular weight of 396.5026 g/mol . Its structure features a piperazine ring that is substituted at the 1-position with a benzyl group and at the 4-position with a (4-methoxynaphthalen-1-yl)sulfonyl group. Compounds with sulfonylpiperazine scaffolds are of significant interest in medicinal chemistry and drug discovery, often serving as key intermediates or functional modules . For instance, structurally similar sulfonylated piperazine derivatives are frequently explored in the design and synthesis of novel biologically active molecules . Researchers utilize these compounds in various stages of development, from initial hit-finding to lead optimization. This product is intended for use in laboratory research settings only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in accordance with their institution's guidelines. For specific product details, including purity and packaging, please refer to the product specifications.

Properties

IUPAC Name

1-benzyl-4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3S/c1-27-21-11-12-22(20-10-6-5-9-19(20)21)28(25,26)24-15-13-23(14-16-24)17-18-7-3-2-4-8-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQQPHFTBKMAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which is then benzylated.

    Sulfonylation: The benzylated piperazine undergoes sulfonylation using a sulfonyl chloride derivative of methoxynaphthalene.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of suitable solvents and catalysts to ensure high yield and purity

Industrial production methods may involve optimization of these steps to enhance scalability and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The benzyl and methoxynaphthalene groups can participate in electrophilic or nucleophilic substitution reactions.

    Common Reagents: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects or biological activity

Comparison with Similar Compounds

Key Observations :

  • The position of substitution on the naphthalene ring (1- vs. 2-) and the presence of methoxy groups (e.g., 4-methoxy in the target compound) modulate electronic and steric properties. Methoxy groups can enhance solubility and receptor binding via hydrogen bonding .
  • Benzyl vs.

Substituted Phenyl Sulfonyl Derivatives

Compound Name Molecular Formula Molecular Weight Sulfonyl Substituent Piperazine Substituent Biological Activity Source
1-Benzyl-4-(4-nitrophenylsulfonyl)piperazine C₁₇H₁₉N₃O₄S 361.42 4-Nitrophenyl Benzyl Antiproliferative (GI₅₀ ≤ 0.1–0.2 µM)
1-Benzhydryl-4-((2,4-dinitrophenyl)sulfonyl)piperazine C₂₃H₂₂N₄O₆S 506.51 2,4-Dinitrophenyl Benzhydryl Synthetic intermediate; no activity reported
1-Benzyl-4-(tosyl)piperazine C₁₈H₂₂N₂O₂S 330.44 4-Methylphenyl (tosyl) Benzyl Common scaffold; used in enzyme inhibition studies

Key Observations :

  • However, nitro groups may also contribute to toxicity .
  • Tosyl (4-Methylphenyl) : The tosyl group is a classic sulfonamide substituent, offering balanced hydrophobicity and metabolic stability. Its use in the target compound’s analogs highlights versatility in drug design .

Piperazine Derivatives with Diverse Pharmacological Activities

Compound Name Biological Target Key Structural Features Activity (IC₅₀/Ki) Source
1-Benzyl-4-(piperazin-1-yl)-1H-indole BACE1 enzyme (Alzheimer’s) Indole-piperazine hybrid IC₅₀ = 19.66 mM
Piperazine sulfonyl derivatives (e.g., 9l) Norovirus replication m-Phenoxybenzaldehyde-derived sulfonamide Therapeutic index = 18
Diarylyprimidine-piperazine sulfonyl hybrids HIV-1 reverse transcriptase Piperazine sulfonyl in tolerant region I Improved potency vs. Rilpivirine

Key Observations :

  • BACE1 Inhibition : Indole-piperazine hybrids show moderate activity, suggesting that bulkier aromatic systems (e.g., naphthalene in the target compound) could enhance binding .
  • Antiviral Activity : The sulfonyl group’s position and substituents (e.g., methoxy in compound 6a ) critically influence antiviral efficacy and toxicity.
  • HIV Inhibition : Piperazine sulfonyl moieties in NNRTIs exploit tolerant regions of the enzyme, highlighting their adaptability in targeting diverse pathogens .

Biological Activity

1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine is a complex organic compound characterized by the molecular formula C22H24N2O3SC_{22}H_{24}N_{2}O_{3}S and a molecular weight of 396.5 g/mol. This compound features a piperazine ring, which is substituted with a benzyl group and a sulfonyl group attached to a methoxynaphthalene moiety. It has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For example, sulfonyl piperazine derivatives have been shown to inhibit tubulin polymerization, leading to apoptosis in cancer cells. The mechanism often involves binding to the colchicine site on tubulin, disrupting microtubule dynamics, which is crucial for cell division .

Case Study:
In a study evaluating various piperazine derivatives, it was found that certain analogues induced apoptosis in BT-474 breast cancer cells through cell cycle arrest at the sub-G1 and G2/M phases. The compound exhibited an IC50 value of 0.99 μM, indicating potent cytotoxicity against these cancer cells .

Enzyme Inhibition

This compound has also been investigated for its enzyme inhibitory properties. It has shown potential as an inhibitor of human acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The binding interactions at the catalytic sites suggest that it may prevent the breakdown of acetylcholine, thereby enhancing cholinergic transmission .

Antibacterial Activity

The sulfonamide moiety present in this compound class has been linked to antibacterial activity. Studies have indicated that derivatives can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Summary of Biological Activities

Activity Type Description
Anticancer Induces apoptosis in cancer cells; inhibits tubulin polymerization; IC50 values around 0.99 μM.
Enzyme Inhibition Inhibits human acetylcholinesterase; potential therapeutic for Alzheimer's disease.
Antibacterial Disrupts bacterial growth; potential for antibiotic development.

The biological activity of this compound is primarily attributed to its structural features:

  • Binding Affinity : The presence of the sulfonyl group allows for strong interactions with target proteins, such as tubulin and AChE.
  • Cell Cycle Modulation : The compound's effect on cell cycle progression contributes to its anticancer properties by inducing apoptosis.

Molecular Interactions

Molecular docking studies suggest that similar compounds bind effectively at key sites on target proteins, influencing their biological functions. For instance, binding at the colchicine site on tubulin disrupts microtubule dynamics necessary for mitosis .

Q & A

Basic Research Question

  • Target Selection : Prioritize receptors where piperazine sulfonamides are known ligands (e.g., serotonin or dopamine receptors). Use radioligand displacement assays (e.g., 3H^3H-ketanserin for 5-HT2A_{2A} binding) .
  • Dose-Response Curves : Test concentrations from 1 nM to 100 µM. Include positive controls (e.g., clozapine for 5-HT2A_{2A}) and measure IC50_{50} values using nonlinear regression .

Advanced Consideration : Address false positives by counter-screening against related receptors (e.g., adrenergic or histaminergic receptors). Structural analogs in showed selectivity for 5-HT2A_{2A} over D2_{2} receptors when the methoxynaphthalene group was substituted .

How does the sulfonyl group in this compound influence its pharmacokinetic properties, such as solubility and metabolic stability?

Advanced Research Question

  • Solubility : The sulfonyl group enhances hydrophilicity. Measure logP (e.g., calculated ~3.2) via shake-flask or HPLC methods. Aqueous solubility can be improved using co-solvents (e.g., 10% DMSO in PBS) .
  • Metabolic Stability : Incubate with liver microsomes (human or rodent) and monitor degradation via LC-MS. Piperazine sulfonamides often undergo N-dealkylation or sulfone oxidation. CYP3A4/2D6 inhibitors (e.g., ketoconazole) can identify metabolic pathways .

Data Contradictions : Discrepancies in half-life (e.g., microsomal vs. plasma stability) may arise from protein binding. Use equilibrium dialysis to assess free fraction .

What crystallographic techniques are suitable for determining the solid-state structure of this compound, and how do intermolecular interactions affect its stability?

Advanced Research Question

  • Single-Crystal X-Ray Diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol/water. The methoxynaphthalene group likely participates in π-π stacking, while sulfonyl oxygen forms C–H⋯O hydrogen bonds with adjacent molecules, stabilizing the lattice .
  • Powder XRD : Compare experimental patterns with simulated data (from SCXRD) to detect polymorphs. Anisotropic thermal parameters in SCXRD can reveal disorder, as seen in for halogen-substituted analogs .

Stability Note : Hygroscopicity may complicate storage. Use DSC/TGA to assess decomposition temperatures (>200°C typical for sulfonamides) .

How can researchers address low yields or side products during scale-up synthesis of this compound?

Basic Research Question

  • Side Reactions : Common issues include over-sulfonation or dimerization. Optimize stoichiometry (1:1.1 molar ratio of piperazine:sulfonyl chloride) and add the sulfonyl chloride dropwise to minimize exothermic side reactions .
  • Scale-Up Adjustments : Switch from batch to flow chemistry for better heat dissipation. Use in-line IR or PAT tools to monitor reaction endpoints .

Case Study : reports a 50% yield for a fluorobenzyl analog due to competing N-acylation. Introducing bulky bases (e.g., DIPEA over TEA) suppressed byproducts .

What computational methods are effective for predicting the binding mode of this compound to biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Glide with a receptor structure (e.g., 5-HT2A_{2A}, PDB: 6A94). The sulfonyl group may anchor the ligand via hydrogen bonds to Lys or Asp residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex. MM-PBSA calculations can estimate binding free energy (±2 kcal/mol accuracy) .

Validation : Compare with mutagenesis data—e.g., if Ala substitution of Lys220^{220} in 5-HT2A_{2A} abolishes binding, the sulfonyl interaction is critical .

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